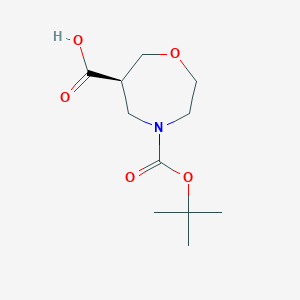(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
CAS No.:
Cat. No.: VC13808512
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | AGHHOHWABGIJAB-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCOC[C@@H](C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,4-oxazepane ring—a seven-membered heterocycle containing one oxygen and one nitrogen atom. The Boc group (-OC(O)O-tert-butyl) is appended to the nitrogen at position 4, while a carboxylic acid (-COOH) resides at the 6-position. The (6R) configuration denotes the stereochemistry at carbon 6, critical for its interactions in chiral environments.
Table 1: Key Molecular Properties
Stereochemical Considerations
The (6R) configuration is pivotal for the compound’s biological activity and synthetic utility. Computational studies using PubChem’s 3D conformer data reveal a chair-like conformation for the oxazepane ring, with the Boc and carboxylic acid groups occupying equatorial positions to minimize steric strain .
Synthesis and Analytical Characterization
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | DCC, DMAP, THF, 0°C to RT |
| 2 | Boc Protection | Boc₂O, NaHCO₃, DCM, RT |
| 3 | Oxidation/Hydrolysis | KMnO₄, H₂O/NaOH; or H₃O⁺, Δ |
Analytical Data
PubChem provides computed spectral data, including:
-
MS (ESI): Predicted m/z 246.1 [M+H]⁺.
-
NMR (Predicted): δ 1.4 ppm (s, 9H, tert-butyl), δ 4.2–3.8 ppm (m, 4H, OCH₂ and NCH₂), δ 3.5 ppm (t, 1H, CH-COO⁻) .
Chemical Reactivity and Applications
Reactivity Profile
-
Boc Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane or TFA) to yield the free amine.
-
Carboxylic Acid Derivatives: Forms esters, amides, or acyl chlorides for further functionalization.
-
Ring-Opening Reactions: Susceptible to nucleophilic attack at the β-position of the ether oxygen.
Applications in Medicinal Chemistry
-
Peptidomimetics: Serves as a constrained proline analog to enhance peptide stability .
-
Enzyme Inhibitors: The oxazepane scaffold is explored in kinase and protease inhibitor design.
-
Prodrug Development: Carboxylic acid group facilitates prodrug conjugation via ester linkages.
Comparison with Structural Analogs
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Biological Relevance |
|---|---|---|
| 1,4-Oxazepane-6-carboxylic acid | Lacks Boc group; free amine | Anticonvulsant lead |
| (6S)-Boc-oxazepane-6-carboxylic acid | Opposite configuration at C6 | Altered receptor binding |
| 1,4-Diazepane-6-carboxylic acid | Additional nitrogen in ring | Enhanced basicity |
Future Directions and Challenges
-
Stereoselective Synthesis: Developing asymmetric catalytic methods for (6R)-configured derivatives.
-
Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial or anticancer potential.
-
Scale-Up Challenges: Optimizing Boc protection-deprotection cycles for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume